Cox/5-lox-IN-1

dual COX/5-LOX inhibitor balanced enzyme inhibition inflammation target engagement

COX/5-LOX-IN-1 (compound 6b; CAS 2468802-82-4) is a synthetic 2-methoxy-6-undecyl-1,4-hydroquinone that functions as a balanced dual inhibitor of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), with enzymatically determined IC₅₀ values of 1.07 μM, 0.55 μM, and 0.28 μM, respectively. Derived from the natural quinone primin scaffold via systematic structure–activity relationship (SAR) optimization, the compound belongs to the hydroquinone/resorcinol structural class and is characterized by an 11-carbon alkyl chain at position 6 that was identified as the optimal length for dual COX/5-LOX inhibitory activity.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
Cat. No. B12404460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox/5-lox-IN-1
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=C(C(=CC(=C1)O)OC)O
InChIInChI=1S/C18H30O3/c1-3-4-5-6-7-8-9-10-11-12-15-13-16(19)14-17(21-2)18(15)20/h13-14,19-20H,3-12H2,1-2H3
InChIKeyJREPTBIQIWHIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





COX/5-LOX-IN-1 (Compound 6b): A Dual COX-1/COX-2/5-LOX Inhibitor with Quantified Multi-Target Engagement for Inflammation Research Procurement


COX/5-LOX-IN-1 (compound 6b; CAS 2468802-82-4) is a synthetic 2-methoxy-6-undecyl-1,4-hydroquinone that functions as a balanced dual inhibitor of cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), with enzymatically determined IC₅₀ values of 1.07 μM, 0.55 μM, and 0.28 μM, respectively [1]. Derived from the natural quinone primin scaffold via systematic structure–activity relationship (SAR) optimization, the compound belongs to the hydroquinone/resorcinol structural class and is characterized by an 11-carbon alkyl chain at position 6 that was identified as the optimal length for dual COX/5-LOX inhibitory activity [1]. It is commercially available from multiple vendors (MedChemExpress Cat. HY-146675; TargetMol Cat. T60630; InvivoChem Cat. V47580) for inflammation disease research applications .

Why COX/5-LOX-IN-1 Cannot Be Interchanged with Other Dual COX/5-LOX Inhibitors or Single-Target Alternatives


Within the dual COX/5-LOX inhibitor class, compounds sharing the same nominal target profile diverge substantially in their quantitative target engagement ratios, redox stability, and SAR-optimized structural features. COX/5-LOX-IN-1 (compound 6b) occupies a specific position in this landscape: it provides balanced sub-micromolar inhibition across all three enzymes (COX-1, COX-2, 5-LOX) with a defined 11-carbon alkyl chain pharmacophore [1]. Its closest structural analog, compound 5b (the oxidized benzoquinone form), exhibits a distinct inhibition profile with 22% weaker 5-LOX potency [1]. Other compounds from the same series, such as 6d, sacrifice broad COX potency for extreme 5-LOX selectivity [1]. Clinically studied comparators like licofelone display highly variable COX-2 engagement across assay systems, with some studies reporting IC₅₀ > 30 μM for COX-2 [2]. Single-pathway inhibitors (e.g., zileuton for 5-LOX, ibuprofen for COX) cannot replicate the dual-pathway eicosanoid suppression strategy that defines this compound class [1]. These quantitative differences in multi-target balance, rather than nominal target class membership, determine a compound's suitability for specific experimental models of inflammation.

Quantitative Differentiation Evidence for COX/5-LOX-IN-1 Against the Closest Structural and Pharmacological Comparators


Balanced Triple-Target Inhibition: COX/5-LOX-IN-1 vs. 5-LOX-Biased Analog Compound 6d

In a direct head-to-head enzymatic comparison within the same study, COX/5-LOX-IN-1 (compound 6b) demonstrates a balanced inhibition profile across all three enzymes, whereas compound 6d—the most potent 5-LOX inhibitor in the series—sacrifices COX potency for extreme 5-LOX selectivity [1]. Compound 6b inhibits COX-2 (IC₅₀ = 0.55 μM) only ~2-fold less potently than 5-LOX (IC₅₀ = 0.28 μM). In contrast, compound 6d shows a 19.4-fold preference for 5-LOX (IC₅₀ = 0.14 μM) over COX-2 (IC₅₀ = 2.71 μM), and its COX-1 potency (IC₅₀ = 2.65 μM) is approximately 2.5-fold weaker than that of 6b [1]. This makes 6b the preferred choice when simultaneous, near-equivalent suppression of COX-1, COX-2, and 5-LOX pathways is required in a single agent.

dual COX/5-LOX inhibitor balanced enzyme inhibition inflammation target engagement structure–activity relationship

5-LOX Inhibitory Potency: COX/5-LOX-IN-1 Outperforms the Reference Inhibitor Zileuton by 2.36-Fold

In the same enzymatic assay system, COX/5-LOX-IN-1 (compound 6b) inhibited 5-LOX with an IC₅₀ of 0.28 μM, which is 2.36-fold more potent than the clinically used reference 5-LOX inhibitor zileuton (IC₅₀ = 0.66 μM) tested under identical conditions [1]. This quantitative advantage is notable because zileuton serves as the benchmark 5-LOX inhibitor in the literature and is an FDA-approved therapeutic [1]. Furthermore, 6b achieves this 5-LOX potency while simultaneously inhibiting COX-1 and COX-2, which zileuton does not do at comparable concentrations.

5-lipoxygenase inhibition zileuton comparator leukotriene biosynthesis anti-inflammatory potency

COX-2 Inhibitory Potency: COX/5-LOX-IN-1 vs. the Reference NSAID Ibuprofen

In a direct comparison using the same enzymatic assay panel, COX/5-LOX-IN-1 (6b) inhibited COX-2 with an IC₅₀ of 0.55 μM, representing a 4.47-fold greater potency than the reference NSAID ibuprofen (COX-2 IC₅₀ = 2.46 μM) [1]. Against COX-1, 6b (IC₅₀ = 1.07 μM) was 4.21-fold more potent than ibuprofen (COX-1 IC₅₀ = 4.50 μM) [1]. Importantly, 6b also delivers concomitant 5-LOX inhibition (IC₅₀ = 0.28 μM), a target that ibuprofen does not substantially engage.

COX-2 inhibition ibuprofen comparator prostaglandin biosynthesis NSAID potency comparison

Redox Form Differentiation: Hydroquinone COX/5-LOX-IN-1 (6b) vs. Benzoquinone Analog 5b

COX/5-LOX-IN-1 (6b, 2-methoxy-6-undecyl-1,4-hydroquinone) is the reduced hydroquinone form of the same scaffold, whereas compound 5b (2-methoxy-6-undecyl-1,4-benzoquinone) is the oxidized quinone counterpart [1]. In the same enzymatic assay panel, 6b (hydroquinone) exhibited superior 5-LOX inhibition (IC₅₀ = 0.28 μM vs. 0.34 μM for 5b, a 21% improvement) and marginally better COX-2 potency (IC₅₀ = 0.55 μM vs. 0.57 μM), while maintaining identical COX-1 potency (IC₅₀ = 1.07 μM for both) [1]. The SAR study established that the hydroquinone form (6b) represents a more favorable redox state for dual COX/5-LOX inhibition compared to its oxidized quinone counterpart [1].

hydroquinone stability benzoquinone comparator redox state pharmacology dual inhibitor scaffold optimization

Structural Determinant of Activity: The Optimized 11-Carbon Alkyl Chain in COX/5-LOX-IN-1 vs. Shorter-Chain Analogs

The SAR study that identified COX/5-LOX-IN-1 (6b) explicitly demonstrated that elongation of the alkyl chain at position 6 from 5 carbons to 11 carbons was the single most impactful structural modification for enhancing dual COX/5-LOX inhibitory activity [1]. Shorter-chain analogs (5-carbon alkyl chain) exhibited substantially weaker inhibition across all three enzymes. The 11-carbon undecyl chain present in 6b fills the hydrophobic substrate channel leading to Tyr385 in COX enzymes, while simultaneously enabling favorable binding interactions in the allosteric catalytic site of 5-LOX via interactions with Tyr142 and Arg138 [1]. This defined SAR feature is not present in most other dual COX/5-LOX chemotypes.

alkyl chain SAR structure–activity relationship pharmacophore optimization COX/5-LOX inhibitor design

Natural Product-Inspired Scaffold vs. Synthetic Drug Classes: COX/5-LOX-IN-1 Derives from the Primin Chemotype with Defined Binding Mode

COX/5-LOX-IN-1 (6b) is derived from the natural quinone primin (5a), a benzoquinone isolated from Primula species with known anti-inflammatory activity [1]. Unlike synthetic dual COX/5-LOX inhibitors such as licofelone (a pyrrolizine derivative) or the benzothiophene-based COX-2/5-LOX-IN-1 series, 6b belongs to the hydroquinone/resorcinol chemotype with a distinct binding mode. Docking studies revealed that 6b engages COX enzymes via interactions with Tyr355 and Arg120 in the catalytic site while its hydrophobic alkyl chain occupies the substrate channel leading to Tyr385; in the 5-LOX allosteric site, it binds to Tyr142 and forms aromatic interactions with Arg138 [1]. The natural primin lead (5a) showed 5-LOX IC₅₀ ≈ 4.0 μM in cell-based assays [2], meaning the systematic SAR optimization culminating in 6b achieved an approximately 14-fold improvement in 5-LOX potency.

primin scaffold natural product-derived inhibitor molecular docking COX/5-LOX binding mode

Defined Research and Procurement Application Scenarios for COX/5-LOX-IN-1 Based on Quantitative Differentiation Evidence


In Vitro Inflammation Models Requiring Balanced Dual-Pathway Eicosanoid Suppression

For researchers using LPS-stimulated RAW 264.7 macrophages, human whole blood assays, or other cellular models of inflammation where both prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) are measured as endpoints, COX/5-LOX-IN-1 (6b) is the appropriate selection when simultaneous, near-equivalent blockade of COX-1 (IC₅₀ = 1.07 μM), COX-2 (IC₅₀ = 0.55 μM), and 5-LOX (IC₅₀ = 0.28 μM) is required [1]. Its balanced profile (COX-2:5-LOX ratio of 1.96) avoids the confounding pathway bias of 5-LOX-selective analogs such as compound 6d (COX-2:5-LOX ratio of 19.4) or the COX-only inhibition of ibuprofen and celecoxib [1]. This enables cleaner interpretation of dual-pathway contributions to inflammatory phenotypes.

SAR and Medicinal Chemistry Programs Optimizing Alkyl Chain-Dependent Dual Enzyme Engagement

In medicinal chemistry campaigns focused on the hydroquinone/benzoquinone scaffold, COX/5-LOX-IN-1 (6b) serves as the benchmark compound representing the optimal 11-carbon alkyl chain substitution for dual COX/5-LOX activity [1]. Its use as a positive control enables direct comparison with novel analogs bearing modified alkyl chain lengths (shorter or longer), redox states (hydroquinone vs. benzoquinone), or ring substitutions. The defined binding mode (Tyr355/Arg120 in COX; Tyr142/Arg138 in 5-LOX) provides a structural reference for rational design [1]. Procurement of 6b alongside its oxidized analog 5b allows systematic interrogation of redox-state-dependent inhibitory activity [1].

Benchmarking Novel Dual COX/5-LOX Inhibitors Against a Non-Pyrrolizine, Non-Benzothiophene Reference Standard

When screening libraries of novel dual COX/5-LOX inhibitors, COX/5-LOX-IN-1 (6b) provides a structurally distinct reference standard from the clinically advanced pyrrolizine class (e.g., licofelone) and the benzothiophene class [1][2]. Its natural product-inspired hydroquinone scaffold, combined with its 2.36-fold superiority over zileuton for 5-LOX inhibition and 4.47-fold superiority over ibuprofen for COX-2 inhibition within the same assay system, makes it a rigorous comparator for establishing relative potency and multi-target balance of new chemical entities [1]. This is particularly valuable for patent-driven or publication-driven differentiation of novel dual inhibitors.

In Vivo Inflammation Studies Requiring Gastrointestinal Safety-Optimized Dual Inhibitor Tool Compounds

Although COX/5-LOX-IN-1 (6b) has not yet been characterized in dedicated in vivo gastrointestinal safety studies, the dual COX/5-LOX inhibitor class as a whole is mechanistically predicted to exhibit reduced gastric toxicity compared to COX-1-selective NSAIDs, because concurrent 5-LOX inhibition spares the gastric mucosa from leukotriene-mediated damage while maintaining prostaglandin suppression [1][2]. Researchers designing in vivo inflammation models (e.g., carrageenan-induced paw edema, formalin-induced nociception) who wish to include a dual-pathway tool compound alongside single-pathway controls (e.g., celecoxib, zileuton) should select 6b for its defined in vitro multi-target potency profile. Note: direct in vivo efficacy and safety data for this specific compound are limited; this represents a research gap and a potential area for further characterization.

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